molecular formula C2H6FeO6S2 B3370909 Methanesulfonic acid, iron(2+) salt CAS No. 56525-23-6

Methanesulfonic acid, iron(2+) salt

Cat. No.: B3370909
CAS No.: 56525-23-6
M. Wt: 246 g/mol
InChI Key: NULNPXHQQOCYIL-UHFFFAOYSA-L
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Description

Methanesulfonic acid, iron(2+) salt, also known as iron(II) methanesulfonate, is a chemical compound with the formula Fe(CH₃SO₃)₂. It is a salt formed from methanesulfonic acid and iron(2+). Methanesulfonic acid is a strong acid with the formula CH₃SO₃H, known for its high solubility in water and its use as a catalyst in various chemical reactions. Iron(2+) salts are commonly used in various industrial and chemical processes due to their reactivity and ability to form complexes with other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, iron(2+) salt can be synthesized through the reaction of methanesulfonic acid with iron(2+) compounds, such as iron(2+) sulfate or iron(2+) chloride. The reaction typically involves dissolving the iron(2+) compound in water and then adding methanesulfonic acid to the solution. The mixture is then heated to promote the reaction and form the iron(2+) methanesulfonate salt. The reaction can be represented as follows:

[ \text{FeSO}_4 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Fe(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and concentration of the final product to ensure high purity and quality. The use of methanesulfonic acid in industrial processes is favored due to its low toxicity and environmental friendliness compared to other strong acids.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, iron(2+) salt undergoes various chemical reactions, including:

    Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.

    Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.

    Substitution: Methanesulfonic acid can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Iron(3+) methanesulfonate

    Reduction: Iron(2+) methanesulfonate

    Substitution: Various methanesulfonate derivatives depending on the substituent

Scientific Research Applications

Methanesulfonic acid, iron(2+) salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.

    Biology: Employed in studies involving iron metabolism and transport in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in electroplating, battery production, and as a leaching agent in hydrometallurgy.

Mechanism of Action

The mechanism of action of methanesulfonic acid, iron(2+) salt involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, iron(2+) can participate in redox reactions, facilitating electron transfer processes. The methanesulfonate group can act as a ligand, stabilizing the iron(2+) ion and enhancing its solubility and reactivity. The pathways involved in its action include:

    Redox Reactions: Iron(2+) can undergo oxidation-reduction cycles, playing a crucial role in electron transfer.

    Ligand Exchange: Methanesulfonate can be replaced by other ligands, altering the reactivity and properties of the iron(2+) ion.

Comparison with Similar Compounds

Methanesulfonic acid, iron(2+) salt can be compared with other iron(2+) salts and methanesulfonate compounds:

    Iron(2+) Sulfate (FeSO₄): Commonly used in similar applications but has different solubility and reactivity properties.

    Iron(2+) Chloride (FeCl₂): Another iron(2+) salt with distinct chemical behavior and uses.

    Methanesulfonic Acid (CH₃SO₃H): The parent acid of methanesulfonate salts, used widely as a catalyst and in industrial processes.

This compound is unique due to its combination of the properties of methanesulfonic acid and iron(2+), offering advantages in terms of solubility, reactivity, and environmental friendliness.

Properties

IUPAC Name

iron(2+);methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O3S.Fe/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULNPXHQQOCYIL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FeO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-75-2 (Parent)
Record name Methanesulfonic acid, iron(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6069115
Record name Methanesulfonic acid, iron(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56525-23-6
Record name Methanesulfonic acid, iron(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, iron(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, iron(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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